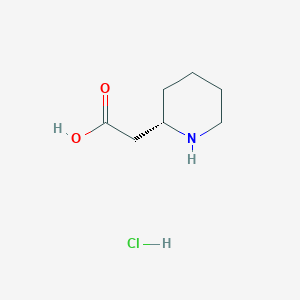

(S)-2-(Piperidin-2-yl)acetic acid hydrochloride

Description

(S)-2-(Piperidin-2-yl)acetic acid hydrochloride (CAS: 19395-40-5), also known as Ritalinic Acid Hydrochloride, is a chiral piperidine derivative and a major metabolite of the psychostimulant methylphenidate . Its molecular formula is C₁₃H₁₈ClNO₂, consisting of a piperidine ring (a six-membered saturated nitrogen-containing heterocycle) attached to a phenyl-substituted acetic acid moiety. The (S)-configuration at the stereocenter is critical for its pharmacological relevance, as it mirrors the active enantiomer in methylphenidate metabolism .

This compound is primarily used in pharmaceutical research as a reference standard for analyzing methylphenidate and its derivatives. Its hydrochloride salt form enhances stability and solubility in aqueous media, making it suitable for analytical and synthetic applications .

Properties

IUPAC Name |

2-[(2S)-piperidin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEVRGSQHJHEKA-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536470-43-5 | |

| Record name | 2-[(2S)-piperidin-2-yl]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Piperidin-2-yl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from piperidine or its derivatives.

Formation of Acetic Acid Moiety: The acetic acid moiety is introduced through a series of reactions, often involving the use of acetic anhydride or acetyl chloride.

Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral starting materials to ensure the desired (S)-configuration.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Piperidin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Pharmacological Properties

The compound has been studied for its potential as a pharmacological agent due to its interaction with various biological targets. Notably, it has shown promise as a scaffold for developing drugs aimed at treating neurological disorders, including Parkinson's disease. Research indicates that derivatives of (S)-2-(Piperidin-2-yl)acetic acid hydrochloride can modulate neurotransmitter systems, which is crucial for addressing conditions like attention deficit hyperactivity disorder (ADHD) and other neurodegenerative diseases .

1.2. Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties, particularly through its role as an inhibitor of soluble epoxide hydrolase (sEH). Inhibition of sEH is associated with the modulation of pain and inflammatory responses, suggesting that this compound could be beneficial in developing anti-inflammatory therapies .

Organic Synthesis Applications

2.1. Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its carboxylic acid functionality and chiral piperidine ring. These features allow for further functionalization and the creation of enantiopure molecules, making it valuable in synthesizing complex organic compounds with potential applications in drug discovery and material science .

2.2. Synthesis of Analogues

The compound is also utilized in synthesizing structural analogues of known drugs, such as methylphenidate, which is used in treating ADHD. The modification of the piperidine structure allows researchers to explore variations that may enhance efficacy or reduce side effects .

Case Studies

3.1. Case Study: Development of Methylphenidate Analogues

A study focused on the synthesis of methylphenidate analogues demonstrated that modifying the piperidine ring could improve the pharmacological profile of these compounds. The research involved using this compound as a precursor to create new derivatives that showed enhanced activity in preclinical models of Parkinson's disease .

3.2. Case Study: Anti-inflammatory Research

In another study, researchers investigated the anti-inflammatory effects of compounds derived from this compound, demonstrating their potential as therapeutic agents for chronic inflammatory conditions. The findings indicated that these compounds could effectively reduce inflammation markers in vitro and in vivo, supporting their further development as anti-inflammatory drugs .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. The pathways involved may include modulation of neurotransmitter systems, inhibition of enzyme activity, or interaction with cellular receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Differences and Similarities

The following table summarizes the structural and functional differences between (S)-2-(Piperidin-2-yl)acetic acid hydrochloride and related compounds:

Key Research Findings

Stereochemical Impact on Bioactivity

The (S)-enantiomer of 2-(piperidin-2-yl)acetic acid hydrochloride exhibits distinct pharmacological behavior compared to its racemic or (R)-counterparts. For instance, the (RS)-form (CAS 23655-65-4) is identified as a minor impurity in methylphenidate synthesis but lacks significant therapeutic activity due to stereochemical mismatch with biological targets .

Ring Size and Functional Group Modifications

- Pyrrolidine vs.

- Ester Derivatives : Ethyl 2-(piperidin-2-yl)acetate hydrochloride demonstrates increased lipophilicity, suggesting utility as a prodrug. However, ester hydrolysis in vivo may limit its efficacy compared to the carboxylic acid form .

Aromatic vs. Saturated Nitrogen Heterocycles

Replacing the piperidine ring with pyridine (as in 2-(pyridin-3-yl)acetic acid hydrochloride) introduces aromaticity, altering electronic properties and reducing basicity. This modification diminishes interactions with neurotransmitter transporters, rendering it less relevant in neuropharmacology .

Biological Activity

(S)-2-(Piperidin-2-yl)acetic acid hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which contributes to its biological activity. The presence of a carboxylic acid group enhances its solubility and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation pathways. For instance, a study demonstrated that certain piperidine derivatives significantly reduced nitric oxide production in activated microglial cells, suggesting potential for treating neuroinflammatory conditions .

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. Compounds derived from piperidine have shown promising results in inhibiting lipid peroxidation and scavenging free radicals. For example, a study reported that certain piperidine derivatives exhibited IC50 values indicating strong antioxidant activity compared to standard antioxidants like Trolox .

3. Antibacterial and Antifungal Activities

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds suggest significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli .

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Candida albicans | 0.039 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as sEH, leading to decreased production of pro-inflammatory mediators.

- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Disruption of Microbial Cell Function : The structural features of the piperidine ring may interact with bacterial cell membranes or essential metabolic pathways, leading to microbial death.

Case Study 1: Neuroinflammation

In a study examining the effects of piperidine derivatives on neuroinflammation, this compound was shown to significantly reduce the levels of inflammatory cytokines in a rodent model of neuroinflammation. The results indicated a potential role for this compound in managing conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various piperidine derivatives revealed that this compound exhibited potent antibacterial activity against E. coli, with an MIC value comparable to established antibiotics. This finding underscores the compound's potential as a lead structure for developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for (S)-2-(Piperidin-2-yl)acetic acid hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis. For example:

- Step 1 : Prepare the racemic mixture of 2-(piperidin-2-yl)acetic acid via nucleophilic substitution or reductive amination.

- Step 2 : Use chiral chromatography (e.g., with amylose-based columns) or enzymatic resolution to isolate the (S)-enantiomer.

- Step 3 : Hydrochloride salt formation via titration with HCl in anhydrous ethanol.

Enantiomeric purity (>99%) is verified using chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) or ¹H NMR with chiral shift reagents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] .

Q. How should researchers handle and store this compound to prevent degradation?

- Handling : Use gloves, goggles, and a fume hood. Avoid inhalation (may cause respiratory irritation; H332 hazard) .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Desiccate to prevent hygroscopic degradation. Stability studies show <5% decomposition over 12 months under these conditions .

Q. What spectroscopic methods are optimal for characterizing this compound?

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm structure (e.g., piperidine ring protons at δ 3.1–3.5 ppm, carboxylic acid proton absent due to salt formation).

- Mass Spectrometry : ESI-MS in positive mode ([M+H]⁺ expected at m/z 172.1 for the free base).

- IR : Carboxylic acid O-H stretch absent; piperidine N-H stretch at ~2500 cm⁻¹ .

Q. What solvents are suitable for dissolving this compound in biological assays?

- Polar solvents : Water (pH-adjusted to 4–5 with HCl) or PBS buffer (up to 50 mM solubility).

- Organic mixtures : Ethanol/water (1:1 v/v) for stock solutions. Avoid DMSO due to potential reactivity with the piperidine ring .

Advanced Research Questions

Q. How can this compound be utilized in PROTAC design for targeted protein degradation?

This compound serves as a semi-rigid linker in PROTACs:

- Role : Connects the E3 ligase ligand (e.g., thalidomide analog) to the target protein binder. Its piperidine moiety enhances solubility and conformational stability.

- Methodology : Conjugate via amide coupling (EDC/NHS) to terminal carboxyl/amine groups. In vitro assays show improved ternary complex formation (Kd ~10–50 nM) compared to linear linkers .

Q. What computational approaches predict the compound’s interaction with neurological receptors?

- Docking simulations : Use Schrödinger Glide or AutoDock Vina to model binding to dopamine D2 or serotonin 5-HT3 receptors. Key interactions:

- Piperidine nitrogen forms salt bridges with Asp114 (D2 receptor).

- Carboxylic acid hydrogen-bonds to Tyr408 (5-HT3 receptor).

- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What analytical strategies address batch-to-batch variability in synthesis?

Q. How does the hydrochloride salt form impact crystallization and bioavailability?

- Crystallography : Single-crystal X-ray diffraction reveals monoclinic P2₁ symmetry with chloride ions hydrogen-bonded to piperidine NH⁺.

- Bioavailability : The salt form increases aqueous solubility (3-fold vs. free base) and enhances intestinal absorption in rodent models (Cmax = 1.2 µg/mL at 2 h post-administration) .

Q. What are the implications of structural analogs in overcoming enzymatic degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.